Elomotecan hydrochloride

Description

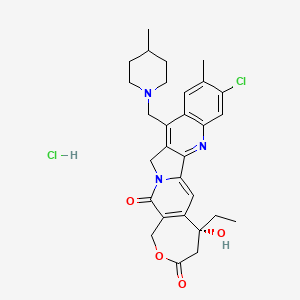

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

220997-99-9 |

|---|---|

Molecular Formula |

C29H33Cl2N3O4 |

Molecular Weight |

558.5 g/mol |

IUPAC Name |

(20R)-6-chloro-20-ethyl-20-hydroxy-7-methyl-10-[(4-methylpiperidin-1-yl)methyl]-17-oxa-3,13-diazapentacyclo[11.9.0.02,11.04,9.015,21]docosa-1(22),2,4(9),5,7,10,15(21)-heptaene-14,18-dione;hydrochloride |

InChI |

InChI=1S/C29H32ClN3O4.ClH/c1-4-29(36)12-26(34)37-15-21-22(29)10-25-27-20(14-33(25)28(21)35)19(13-32-7-5-16(2)6-8-32)18-9-17(3)23(30)11-24(18)31-27;/h9-11,16,36H,4-8,12-15H2,1-3H3;1H/t29-;/m1./s1 |

InChI Key |

OLYFGLXPXPABOP-XXIQNXCHSA-N |

Isomeric SMILES |

CC[C@]1(CC(=O)OCC2=C1C=C3C4=NC5=C(C=C(C(=C5)Cl)C)C(=C4CN3C2=O)CN6CCC(CC6)C)O.Cl |

Canonical SMILES |

CCC1(CC(=O)OCC2=C1C=C3C4=NC5=C(C=C(C(=C5)Cl)C)C(=C4CN3C2=O)CN6CCC(CC6)C)O.Cl |

Appearance |

Solid powder |

Other CAS No. |

220998-10-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>5 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BN 80927 BN-80927 elomotecan |

Origin of Product |

United States |

Foundational & Exploratory

Elomotecan Hydrochloride: An In-depth Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elomotecan hydrochloride (formerly known as BN80927) is a potent, semi-synthetic homocamptothecin, a class of anti-cancer agents derived from the natural product camptothecin.[1][2] It has demonstrated significant cytotoxic activity against a broad range of human tumor cell lines. This technical guide provides a detailed overview of the core mechanism of action of this compound, focusing on its molecular targets, the resulting cellular consequences, and the experimental methodologies used to elucidate these functions.

Core Mechanism of Action: Dual Inhibition of Topoisomerases

This compound exerts its primary anti-neoplastic effects through the dual inhibition of two critical nuclear enzymes: topoisomerase I (Topo I) and topoisomerase II (Topo II).[1][3][4]

Inhibition of Topoisomerase I

Similar to other camptothecin analogues, Elomotecan's principal mechanism is the inhibition of Topo I.[1][2] Topo I is essential for resolving DNA supercoiling that occurs during replication and transcription. It functions by introducing a transient single-strand break in the DNA, allowing the DNA to rotate and unwind, after which the enzyme re-ligates the break.

Elomotecan intercalates into the DNA-Topo I complex, stabilizing this "cleavable complex."[1] This stabilization prevents the re-ligation of the single-strand break, leading to an accumulation of these breaks. When a replication fork encounters this stalled complex, it results in the formation of a cytotoxic double-strand break, a lesion that is difficult for the cell to repair and can trigger cell cycle arrest and apoptosis.[1]

Inhibition of Topoisomerase II

In addition to its potent activity against Topo I, Elomotecan also inhibits Topo II-mediated DNA relaxation.[1][4] However, unlike its interaction with Topo I, Elomotecan acts as a catalytic inhibitor of Topo II without stabilizing the cleavable complex.[1] This suggests a different mode of interaction with Topo II compared to classic Topo II poisons like etoposide.

Potential Topoisomerase I-Independent Activity

Preclinical studies have suggested that a component of Elomotecan's antiproliferative effects may be mediated through a Topo I-independent pathway. This is supported by the finding that a Topo I-altered cell line (KBSTP2), which is resistant to the Topo I inhibitor SN38, remains sensitive to Elomotecan.[1] Further research is needed to fully elucidate these alternative mechanisms.

Data Presentation: Cytotoxic Activity

Elomotecan has demonstrated pronounced cytotoxicity against a panel of human tumor cell lines, with IC50 values generally lower than the active metabolite of irinotecan, SN38.[1][2]

| Cell Line | Cancer Type |

| HT29 | Colon Carcinoma |

| SKOV-3 | Ovarian Adenocarcinoma |

| DU145 | Prostate Carcinoma |

| MCF7 | Breast Adenocarcinoma |

Note: Specific IC50 values from the primary literature were not available in the provided search results. The table indicates cell lines in which Elomotecan has shown significant activity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Topoisomerase I DNA Relaxation Assay

This assay assesses the ability of a compound to inhibit the catalytic activity of Topo I, which relaxes supercoiled DNA.

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay Buffer: 10 mM Tris-HCl (pH 7.9), 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, and 5% glycerol.

-

This compound dissolved in an appropriate solvent (e.g., DMSO)

-

DNA loading buffer

-

Agarose gel (1%) containing a DNA intercalating dye (e.g., ethidium bromide)

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator and imaging system

Procedure:

-

Prepare reaction mixtures containing assay buffer, supercoiled plasmid DNA, and varying concentrations of this compound or vehicle control.

-

Initiate the reaction by adding human Topoisomerase I to each mixture.

-

Incubate the reactions at 37°C for 30 minutes.

-

Terminate the reactions by adding a stop solution/loading buffer (containing SDS and proteinase K).

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Visualize the DNA bands under UV light and quantify the degree of DNA relaxation. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.

In Vivo Complex of Enzyme (ICE) Bioassay

The ICE bioassay is used to detect the stabilization of topoisomerase-DNA covalent complexes within cells.

Materials:

-

Cultured cancer cells

-

This compound

-

Lysis buffer

-

Cesium chloride (CsCl) for density gradient centrifugation

-

Ultracentrifuge

-

Slot-blot apparatus

-

Antibodies specific for Topoisomerase I and Topoisomerase II

-

Secondary antibodies conjugated to a detectable enzyme (e.g., HRP)

-

Chemiluminescent substrate

Procedure:

-

Treat cultured cells with various concentrations of this compound or a vehicle control for a specified time.

-

Lyse the cells directly on the culture plate with a lysis buffer containing a detergent to preserve the covalent complexes.

-

Load the viscous cell lysate onto a CsCl step gradient.

-

Perform ultracentrifugation to separate the protein-DNA complexes from free protein.

-

Fractionate the gradient and collect the DNA-containing fractions.

-

Apply the DNA fractions to a nitrocellulose membrane using a slot-blot apparatus.

-

Immunoblot the membrane with primary antibodies against Topo I or Topo II, followed by a secondary antibody.

-

Detect the signal using a chemiluminescent substrate. An increase in the signal in drug-treated samples compared to controls indicates the stabilization of the cleavable complex.

Mandatory Visualizations

Caption: Core mechanism of action of this compound.

Caption: Experimental workflow for the DNA relaxation assay.

Caption: Intrinsic apoptosis signaling pathway activated by Elomotecan.

References

- 1. BN80927: a novel homocamptothecin that inhibits proliferation of human tumor cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. BN 80927: a novel homocamptothecin with inhibitory activities on both topoisomerase I and topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

Dual Topoisomerase I and II Inhibitor BN 80927: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

BN 80927 is a novel synthetic homocamptothecin derivative that has demonstrated potent inhibitory activity against both topoisomerase I (Topo I) and topoisomerase II (Topo II).[1] As crucial enzymes in DNA replication, transcription, and repair, topoisomerases are well-established targets for anticancer therapies. The dual inhibition of both Topo I and Topo II by a single agent like BN 80927 presents a promising strategy to overcome resistance mechanisms and enhance therapeutic efficacy. This technical guide provides a comprehensive overview of the biochemical and cellular activities of BN 80927, including its inhibitory potency, cytotoxic effects, and preclinical efficacy.

Mechanism of Action

BN 80927 exerts its anticancer effects through the dual inhibition of topoisomerase I and II. It inhibits the DNA relaxation activity mediated by both enzymes.[1] While it acts as a Topo I poison, stabilizing the cleavable complex, its inhibition of Topo II is catalytic and occurs without the stabilization of the cleavable complex.[2] This distinct mechanism for Topo II inhibition may offer advantages in terms of reduced side effects compared to traditional Topo II poisons. Furthermore, studies on a Topo I-altered cell line resistant to the Topo I inhibitor SN38 have shown that BN 80927 remains effective, suggesting a Topo I-independent component to its antiproliferative activity.[2]

Quantitative Analysis of Inhibitory and Cytotoxic Activity

The potency of BN 80927 has been evaluated through its inhibitory effects on topoisomerase enzymes and its cytotoxicity against a panel of human cancer cell lines.

| Target Enzyme | Inhibitory Concentration (IC50) | Reference Compound | Reference IC50 |

| Topoisomerase I | Data Not Available | - | - |

| Topoisomerase II | Data Not Available | - | - |

| Quantitative data on the direct enzymatic inhibition by BN 80927 is not readily available in the public domain. |

| Cell Line | Cancer Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| HT29 | Colon Carcinoma | Data Not Available | - | - |

| SKOV-3 | Ovarian Cancer | Data Not Available | - | - |

| DU145 | Prostate Carcinoma | Data Not Available | - | - |

| MCF7 | Breast Adenocarcinoma | Data Not Available | - | - |

| Specific IC50 values for the cytotoxicity of BN 80927 against these cell lines are mentioned in the literature but the exact figures are not provided.[1] |

Experimental Protocols

Topoisomerase I and II DNA Relaxation Assays

A standard experimental approach to evaluate the inhibitory activity of compounds like BN 80927 on topoisomerase-mediated DNA relaxation involves the following steps:

-

Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322) and the respective topoisomerase enzyme (human Topo I or Topo II) in a suitable reaction buffer.

-

Inhibitor Addition: The test compound, BN 80927, is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

-

Incubation: The reaction mixtures are incubated at 37°C for a defined period (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.

-

Reaction Termination: The reaction is stopped by the addition of a stop solution, typically containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS).

-

Agarose Gel Electrophoresis: The DNA products are then separated by agarose gel electrophoresis. Relaxed DNA migrates slower than supercoiled DNA.

-

Visualization and Quantification: The DNA bands are visualized under UV light after staining with an intercalating agent like ethidium bromide. The intensity of the supercoiled and relaxed DNA bands is quantified to determine the extent of inhibition at each concentration of the test compound, from which the IC50 value can be calculated.

Signaling Pathways and Apoptosis Induction

Topoisomerase inhibitors typically induce apoptosis in cancer cells by causing an accumulation of DNA strand breaks, which triggers cell cycle arrest and activates programmed cell death pathways. While the specific signaling cascade initiated by BN 80927 has not been fully elucidated, a general pathway for topoisomerase inhibitor-induced apoptosis is depicted below.

Caption: General signaling pathway of topoisomerase inhibitor-induced apoptosis.

Preclinical In Vivo Efficacy

The antitumor activity of BN 80927 has been demonstrated in preclinical xenograft models of human prostate cancer. In studies using PC-3 and DU145 prostate cancer cell lines, BN 80927 showed high efficiency in inhibiting tumor growth in vivo.[2] These findings underscore the potential of BN 80927 as a therapeutic agent for prostate cancer.

Caption: Experimental workflow for in vivo efficacy studies of BN 80927.

Conclusion

BN 80927 is a promising dual inhibitor of topoisomerase I and II with potent antiproliferative activity against a range of human cancer cell lines and demonstrated in vivo efficacy in prostate cancer models. Its unique mechanism of catalytic inhibition of Topo II and its effectiveness in Topo I inhibitor-resistant cells suggest it may have a distinct therapeutic profile. Further investigation into its specific signaling pathways and more extensive preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.

References

- 1. BN 80927: a novel homocamptothecin with inhibitory activities on both topoisomerase I and topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

The Homocamptothecin Family: A Technical Guide to a New Generation of Topoisomerase I Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The homocamptothecin (hCPT) family of compounds represents a significant advancement in the development of anticancer agents targeting DNA topoisomerase I (Topo I). These semi-synthetic analogues of the natural product camptothecin (CPT) are distinguished by a unique structural modification: an expanded, seven-membered β-hydroxylactone E-ring.[1][2] This alteration confers enhanced plasma stability and a distinct inhibitory mechanism compared to traditional six-membered α-hydroxylactone CPTs.[1][2][3] This guide provides an in-depth technical overview of the homocamptothecin family, covering their synthesis, mechanism of action, structure-activity relationships, and preclinical and clinical development, with a focus on quantitative data and experimental methodologies.

Chemical Structure and Synthesis

The defining feature of homocamptothecins is the insertion of a methylene spacer into the E-ring of the parent camptothecin structure.[2] This creates a seven-membered lactone ring, which is less reactive and more stable at physiological pH.[3] This increased stability is a key advantage over traditional camptothecins, which are prone to rapid hydrolysis to an inactive carboxylate form.[3]

One of the most studied homocamptothecin derivatives is diflomotecan (formerly BN80915), which incorporates 9,10-difluoro substitutions on the A-ring.[1][4] The synthesis of diflomotecan has been described in several practical and scalable routes, often involving the asymmetric acetate aldol addition to a pyridine ketone substrate to generate the key DE ring fragment with high stereoselectivity.[5][6]

Below is a generalized chemical structure of the homocamptothecin core, highlighting the characteristic seven-membered E-ring.

Caption: Generalized chemical structure of the homocamptothecin core.

Mechanism of Action: Topoisomerase I Inhibition

Like their parent compounds, homocamptothecins exert their cytotoxic effects by inhibiting DNA topoisomerase I.[1][7] Topo I is a nuclear enzyme that relaxes DNA supercoiling during replication and transcription by introducing transient single-strand breaks.[7] Homocamptothecins bind to the covalent binary complex formed between Topo I and DNA, stabilizing this "cleavable complex."[3][8] This prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks.[8] When the replication fork collides with these stabilized cleavable complexes, irreversible double-strand breaks occur, ultimately triggering apoptosis and cell death.[7]

Interestingly, hCPTs have been shown to be more efficient than CPTs at promoting cleavage at T/G sites and inducing additional cleavage at C/G sites.[1]

Caption: Signaling pathway of Homocamptothecin-mediated cytotoxicity.

In Vitro and In Vivo Efficacy

Homocamptothecin derivatives have demonstrated potent antiproliferative activity against a broad range of human cancer cell lines, including those that overexpress P-glycoprotein, a multidrug resistance transporter.[2] Several studies have shown that hCPTs are significantly more active than the parent compound, camptothecin, and other clinically used Topo I inhibitors like topotecan and SN-38 (the active metabolite of irinotecan).[9]

In Vitro Cytotoxicity

The following table summarizes the IC50 values for selected homocamptothecin derivatives compared to reference compounds in various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| TOP-0618 | PANC-1 | Pancreatic | 1.442 | [10] |

| MIAPaCa-2 | Pancreatic | 1.198 | [10] | |

| Diflomotecan (BN80915) | A427 | Non-small cell lung | Data not specified | [9] |

| PC-3 | Prostate | Data not specified | [9] | |

| K562adr | Leukemia (MDR) | Data not specified | [9] | |

| MCF7mdr | Breast (MDR) | Data not specified | [9] | |

| BN80245 | Human Colon Cancer | Colon | More active than CPT, TPT, SN-38 | [9] |

| Homocamptothecin (hCPT) | L1210 | Murine Leukemia | More efficacious than CPT | [2][3] |

| HT-29 | Human Colon | More efficacious than CPT | [2][3] |

*MDR: Multidrug-resistant

In Vivo Antitumor Activity

In vivo studies using xenograft models have confirmed the superior efficacy of homocamptothecins. For instance, diflomotecan has shown remarkable efficiency in inhibiting the growth of human colon cancer cells in vivo and has demonstrated superior activity against human prostate cancers when administered orally compared to topotecan and irinotecan.[1] A novel derivative, TOP-0618, has also shown significant radiosensitizing effects in pancreatic cancer xenograft models.[10]

| Compound | Animal Model | Cancer Type | Key Findings | Reference |

| Diflomotecan | Xenograft | Human Colon Cancer | More efficacious than topotecan and irinotecan | [1] |

| Xenograft | Human Prostate Cancer | Superior activity when administered orally | [1] | |

| Homocamptothecin (hCPT) | L1210 murine leukemia | Leukemia | More efficacious than CPT | [2] |

| HT-29 human colon carcinoma | Colon | More efficacious than CPT | [2] | |

| TOP-0618 | Xenograft | Pancreatic Cancer | Significant radiosensitizing effect | [10] |

Pharmacokinetics and Clinical Development

The enhanced stability of the seven-membered lactone ring in homocamptothecins leads to improved pharmacokinetic profiles compared to traditional camptothecins.[2][3] Diflomotecan, the first homocamptothecin to enter clinical trials, has a high oral bioavailability of 72-95%.[11] Phase I clinical trials have been conducted for both intravenous and oral formulations of diflomotecan, with hematological toxicity being dose-limiting.[11] Notably, severe gastrointestinal toxicity, a common side effect of other Topo I inhibitors, has not been observed with diflomotecan.[11]

| Compound | Phase of Development | Key Pharmacokinetic/Clinical Findings | Reference |

| Diflomotecan | Phase I/II | High oral bioavailability (72-95%); Dose-limiting hematological toxicity; Lack of severe GI toxicity. | [4][11] |

Structure-Activity Relationship (SAR)

The antitumor activity of homocamptothecins is influenced by substitutions on the A and B rings of the pentacyclic core. Fluorine substitutions in the A-ring, particularly at positions 9 and 10 as seen in diflomotecan, have been shown to significantly enhance cytotoxic activity.[9] Other substitutions at position 7 have also been explored to improve the pharmacological properties of these compounds.[12] The integrity of the seven-membered E-ring and the stereochemistry at the C20 position are crucial for retaining Topo I inhibitory activity.[13]

Caption: Key structural features influencing the activity of homocamptothecins.

Experimental Protocols

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by Topo I.

-

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), purified human Topo I, and reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, and 15 µg/ml bovine serum albumin).

-

Compound Incubation: Add varying concentrations of the homocamptothecin compound or vehicle control to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Electrophoresis: Analyze the DNA topoisomers by electrophoresis on an agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of Topo I activity is observed as a decrease in the amount of relaxed DNA and an increase in supercoiled DNA.

Cytotoxicity Assay (e.g., CellTiter-Blue® Cell Viability Assay)

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).

-

Cell Seeding: Seed cancer cells in a 96-well plate at a specific density (e.g., 4 x 10³ cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the homocamptothecin compound for a specified duration (e.g., 72 hours).

-

Reagent Addition: Add the CellTiter-Blue® reagent to each well and incubate for a period that allows for color development (e.g., 1-4 hours).

-

Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

In Vivo Xenograft Model

This model evaluates the antitumor efficacy of a compound in a living organism.

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer the homocamptothecin compound (e.g., orally or intravenously) according to a specific dosing schedule. The control group receives the vehicle.

-

Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).

-

Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Caption: A typical workflow for the preclinical evaluation of homocamptothecins.

Conclusion

The homocamptothecin family of compounds represents a promising class of topoisomerase I inhibitors with significant potential for cancer therapy. Their unique seven-membered lactone E-ring imparts enhanced stability and a favorable pharmacokinetic profile. Preclinical and early clinical data for derivatives like diflomotecan are encouraging, demonstrating potent antitumor activity and a manageable safety profile. Further research and clinical development of novel homocamptothecin analogues are warranted to fully explore their therapeutic utility in a variety of malignancies.

References

- 1. Homocamptothecins: potent topoisomerase I inhibitors and promising anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Homocamptothecin, an E-ring modified camptothecin with enhanced lactone stability, retains topoisomerase I-targeted activity and antitumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Diflomotecan - Wikipedia [en.wikipedia.org]

- 5. Practical formal total syntheses of the homocamptothecin derivative and anticancer agent diflomotecan via asymmetric acetate aldol additions to pyridine ketone substrates. [roar.hep-bejune.ch]

- 6. Practical formal total syntheses of the homocamptothecin derivative and anticancer agent diflomotecan via asymmetric acetate aldol additions to pyridine ketone substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 8. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Discovery of homocamptothecin derivative TOP-0618 as a radiosensitive agent for the treatment of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diflomotecan, a promising homocamptothecin for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New homocamptothecins: synthesis, antitumor activity, and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure-activity study of the actions of camptothecin derivatives on mammalian topoisomerase I: evidence for a specific receptor site and a relation to antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Elomotecan Hydrochloride: A Technical Guide to a Novel Topoisomerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elomotecan hydrochloride (formerly known as BN-80927) is a potent, semi-synthetic, dual inhibitor of topoisomerase I and II, belonging to the homocamptothecin class of anti-cancer agents.[1] Characterized by a unique seven-membered lactone ring, Elomotecan exhibits enhanced stability and potent cytotoxic activity against a broad range of human tumor cell lines. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and available preclinical data for this compound. The information is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Chemical Structure and Physicochemical Properties

This compound is a derivative of camptothecin, modified to include a seven-membered β-hydroxylactone E-ring, a chloro substituent on the A ring, and a (4-methylpiperidin-1-yl)methyl group on the D ring. This unique structure contributes to its enhanced stability and potent biological activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (20R)-6-chloro-20-ethyl-20-hydroxy-7-methyl-10-[(4-methylpiperidin-1-yl)methyl]-17-oxa-3,13-diazapentacyclo[11.9.0.0²,¹¹.0⁴,⁹.0¹⁵,²¹]docosa-1(22),2,4(9),5,7,10,15(21)-heptaene-14,18-dione;hydrochloride | PubChem |

| Molecular Formula | C₂₉H₃₃Cl₂N₃O₄ | PubChem |

| Molecular Weight | 558.5 g/mol | PubChem |

| CAS Number | 220997-99-9 | PubChem |

| Synonyms | BN-80927, BN80927 | MedKoo Biosciences[1] |

| Appearance | Solid | MCE |

| SMILES | CC[C@]1(CC(=O)OCC2=C1C=C3C4=NC5=C(C=C(C(=C5)Cl)C)C(=C4CN3C2=O)CN6CCC(CC6)C)O.Cl | PubChem |

| InChI | InChI=1S/C29H32ClN3O4.ClH/c1-4-29(36)12-26(34)37-15-21-22(29)10-25-27-20(14-33(25)28(21)35)19(13-32-7-5-16(2)6-8-32)18-9-17(3)23(30)11-24(18)31-27;/h9-11,16,36H,4-8,12-15H2,1-3H3;1H/t29-;/m1./s1 | PubChem |

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, the general synthesis of homocamptothecin analogs involves the construction of the core pentacyclic ring system followed by modifications to introduce various substituents. The key step is the formation of the characteristic seven-membered lactone ring.

General synthetic strategies for related homocamptothecins have been described in the literature. These approaches often involve the Friedländer annulation to construct the quinoline core, followed by the introduction of the lactone ring and other desired functional groups. The synthesis of the DE ring system, which contains the seven-membered lactone, is a critical part of the overall synthesis.

Mechanism of Action

This compound exerts its cytotoxic effects by inhibiting both topoisomerase I (Topo I) and topoisomerase II (Topo II), enzymes crucial for DNA replication, transcription, and repair.

Inhibition of Topoisomerase I

Similar to other camptothecin analogs, Elomotecan stabilizes the covalent complex formed between Topo I and DNA. This "cleavable complex" prevents the re-ligation of the single-strand breaks created by the enzyme, leading to an accumulation of DNA damage and ultimately, apoptosis.[1]

Inhibition of Topoisomerase II

In addition to its effects on Topo I, Elomotecan also inhibits the catalytic activity of Topo II.[1] This dual-targeting mechanism may contribute to its broad spectrum of activity and its ability to overcome certain forms of drug resistance.

Caption: Mechanism of action of this compound.

Preclinical Efficacy

In Vitro Cytotoxicity

Elomotecan has demonstrated potent cytotoxic activity against a panel of human cancer cell lines. A key preclinical study reported IC₅₀ values for Elomotecan (BN-80927) that were consistently lower than those of SN-38, the active metabolite of irinotecan.[1]

Table 2: In Vitro Cytotoxicity of Elomotecan (BN-80927) against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (nM) for BN-80927 | IC₅₀ (nM) for SN-38 |

| PC3 | Prostate | 1.5 | 5.2 |

| DU145 | Prostate | 0.8 | 3.1 |

| K562 | Leukemia | 2.1 | 7.5 |

| K562/adr | Doxorubicin-resistant Leukemia | 3.5 | 12.5 |

| A549 | Lung | 1.2 | 4.8 |

| HT-29 | Colon | 2.8 | 9.7 |

| MCF-7 | Breast | 1.9 | 6.4 |

| Data extracted from Demarquay et al., Cancer Research, 2004.[1] |

Notably, Elomotecan retained its activity against a Topo I-altered cell line (KBSTP2) that is resistant to SN-38, suggesting that its dual inhibitory mechanism may help to overcome certain types of drug resistance.[1]

In Vivo Efficacy

The in vivo anti-tumor activity of Elomotecan was evaluated in xenograft models using human androgen-independent prostate tumors. In studies with PC3 and DU145 tumor xenografts, Elomotecan demonstrated significant tumor growth inhibition.[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and comprehensive preclinical toxicology of this compound are not publicly available. However, based on published research on related compounds and general methodologies, the following outlines can be provided.

Topoisomerase I and II Inhibition Assays (General Protocol)

Objective: To determine the inhibitory activity of this compound on topoisomerase I and II.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human topoisomerase I and II enzymes

-

Reaction buffers

-

ATP (for Topo II assay)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

-

This compound

Protocol for Topoisomerase I Inhibition:

-

Prepare a reaction mixture containing supercoiled plasmid DNA and Topo I reaction buffer.

-

Add varying concentrations of this compound to the reaction mixtures.

-

Initiate the reaction by adding human Topo I enzyme.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., SDS/proteinase K).

-

Analyze the DNA products by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light after staining. Inhibition of Topo I is observed as a decrease in the amount of relaxed DNA compared to the control.

Protocol for Topoisomerase II Inhibition:

-

Prepare a reaction mixture containing catenated kinetoplast DNA (kDNA) and Topo II reaction buffer with ATP.

-

Add varying concentrations of this compound.

-

Initiate the reaction by adding human Topo II enzyme.

-

Incubate at 37°C for a specified time.

-

Stop the reaction and analyze the products by agarose gel electrophoresis. Inhibition of Topo II is observed as a decrease in the amount of decatenated kDNA.

Cell Viability Assay (MTT Assay - General Protocol)

Objective: To determine the cytotoxic effect (IC₅₀) of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., PC3, DU145)

-

Cell culture medium and supplements

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC₅₀ value by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.

Caption: General workflow for determining IC₅₀ using an MTT assay.

Preclinical Toxicology

Detailed preclinical toxicology data for this compound, such as LD₅₀ values in different animal models, are not publicly available. As a potent cytotoxic agent that targets fundamental cellular processes, Elomotecan is expected to exhibit dose-limiting toxicities common to other topoisomerase inhibitors, such as myelosuppression and gastrointestinal toxicity. Comprehensive preclinical safety and toxicology studies in rodent and non-rodent species would be required to establish a safe starting dose for human clinical trials.

Conclusion

This compound is a promising anti-cancer agent with a novel chemical structure and a dual mechanism of action targeting both topoisomerase I and II. Its enhanced stability and potent in vitro and in vivo activity against various cancer cell lines, including those resistant to other topoisomerase inhibitors, warrant further investigation. This technical guide summarizes the currently available public information on this compound to aid researchers and drug development professionals in their evaluation of this compound for potential clinical development. Further studies are needed to fully elucidate its synthetic pathway and comprehensive toxicological profile.

References

The Discovery and Development of BN 80927: A Dual Topoisomerase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BN 80927, also known as elomotecan, is a novel semi-synthetic homocamptothecin analog that emerged from efforts to improve upon the therapeutic window of camptothecin-based anticancer agents. A key innovation in its design is the incorporation of a seven-membered β-hydroxylactone ring, which confers greater plasma stability compared to the six-membered lactone ring of traditional camptothecins. BN 80927 exhibits a unique mechanism of action as a dual inhibitor of both topoisomerase I (Topo I) and topoisomerase II (Topo II), two essential enzymes involved in DNA replication and transcription. This dual inhibition is thought to contribute to its potent antiproliferative activity across a range of cancer cell lines, including those resistant to conventional chemotherapies. Preclinical studies demonstrated significant tumor growth inhibition in xenograft models, which led to its advancement into clinical trials. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental data related to BN 80927.

Introduction: The Rationale for a Novel Homocamptothecin

The development of BN 80927 was driven by the need to overcome the limitations of existing camptothecin analogs, such as topotecan and irinotecan. While effective, these agents are often associated with significant toxicities and the development of drug resistance. A primary chemical instability of camptothecins is the hydrolysis of the α-hydroxylactone ring at physiological pH, leading to an inactive carboxylate form. The innovative design of the homocamptothecin series, including BN 80927, features a more stable seven-membered β-hydroxylactone ring, which enhances the drug's persistence in its active, closed-ring form.

Furthermore, the observation that tumors can develop resistance to Topo I inhibitors through various mechanisms, including the downregulation of Topo I expression, prompted the exploration of dual-targeting agents. By inhibiting both Topo I and Topo II, BN 80927 was designed to offer a broader spectrum of activity and potentially circumvent resistance pathways that are dependent on a single target.

Mechanism of Action: Dual Inhibition of Topoisomerase I and II

BN 80927 exerts its cytotoxic effects by interfering with the function of two critical nuclear enzymes: topoisomerase I and topoisomerase II.

-

Topoisomerase I Inhibition: Similar to other camptothecins, BN 80927 "poisons" Topo I. It intercalates into the DNA-Topo I complex, stabilizing this "cleavable complex." This prevents the re-ligation of the single-strand breaks created by the enzyme during DNA replication and transcription. The collision of the replication fork with these stabilized complexes leads to the formation of irreversible double-strand DNA breaks, ultimately triggering apoptotic cell death. Preclinical data have shown that BN 80927 is a more potent inducer of these Topo I-mediated DNA lesions compared to SN38, the active metabolite of irinotecan.[1]

-

Topoisomerase II Inhibition: Uniquely, BN 80927 also inhibits Topo II-mediated DNA relaxation.[2] However, its mechanism of Topo II inhibition appears to be distinct from that of classical Topo II poisons like etoposide. Instead of stabilizing the Topo II-DNA cleavable complex, BN 80927 acts as a catalytic inhibitor.[1] This means it interferes with the enzyme's ability to relax supercoiled DNA without trapping it in a covalent complex with the DNA. This dual-targeting mechanism is a key differentiator of BN 80927.

The downstream consequence of this dual enzymatic inhibition is the accumulation of extensive DNA damage, cell cycle arrest, and the induction of apoptosis.

Mechanism of Action of BN 80927

In Vitro Antiproliferative Activity

BN 80927 has demonstrated potent antiproliferative activity against a wide range of human tumor cell lines. Notably, its IC50 values are consistently lower than those of SN38, the active metabolite of the widely used camptothecin analog irinotecan.[1] Furthermore, BN 80927 retains its activity in cell lines that have developed resistance to other Topo I inhibitors, suggesting that its dual mechanism of action may help to overcome certain forms of drug resistance.[1]

While a comprehensive table of IC50 values for BN 80927 across a wide panel of cell lines is not publicly available, the following table provides a representative summary of its potent in vitro activity as described in the literature.

| Cell Line | Cancer Type | Reported Potency |

| PC3 | Prostate Cancer | High |

| DU145 | Prostate Cancer | High |

| HT29 | Colon Cancer | Pronounced Cytotoxicity |

| SKOV-3 | Ovarian Cancer | Pronounced Cytotoxicity |

| MCF7 | Breast Cancer | Pronounced Cytotoxicity |

| KBSTP2 | SN38-Resistant Cell Line | Remains Sensitive |

Disclaimer: This table is a qualitative summary based on published descriptions. Specific IC50 values are not publicly available.

Preclinical In Vivo Efficacy

The promising in vitro activity of BN 80927 was further validated in in vivo preclinical models. In xenograft studies using human androgen-independent prostate tumors (PC3 and DU145), BN 80927 demonstrated high efficacy in inhibiting tumor growth.[1] These positive preclinical results provided strong support for the clinical development of BN 80927.

Clinical Development: Phase I Trial of Elomotecan (BN 80927)

BN 80927, under the name elomotecan, advanced to Phase I clinical trials in patients with advanced solid tumors. A key study aimed to characterize its pharmacokinetic profile, determine the dose-limiting toxicities, and establish a recommended dose for further studies.

| Parameter | Finding |

| Administration | 30-minute intravenous infusion every 3 weeks |

| Pharmacokinetics | Linear; clearance decreased with age |

| Dose-Limiting Toxicity | Neutropenia |

| Maximum Tolerated Dose | 75 mg |

| Recommended Dose | 60 mg |

| Adverse Events at RD (Grade 4) | 20% Neutropenia, 5% Asthenia, 2% Nausea, 2% Vomiting |

| Efficacy at RD | 41.7% of patients had stable disease |

The Phase I trial concluded that elomotecan has a manageable toxicity profile and demonstrated some evidence of antitumor activity, warranting further clinical investigation.

Synthesis of BN 80927

While the specific, detailed synthesis protocol for BN 80927 is not publicly disclosed, the general synthesis of homocamptothecins has been described in the literature. The core structure is typically assembled through a multi-step process. A representative approach involves the Friedländer annulation to construct the quinoline core, followed by the formation of the pyrano-indolizine ring system. The key and final step is the construction of the seven-membered β-hydroxylactone E-ring, which distinguishes homocamptothecins from camptothecins. This is often achieved through a series of reactions involving the elaboration of a suitable precursor attached to the pyridone ring.

Experimental Protocols

Topoisomerase I DNA Relaxation Assay

This assay is used to determine the inhibitory activity of a compound on the catalytic activity of Topo I.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322) in a reaction buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and BSA).

-

Compound Incubation: The test compound (BN 80927) at various concentrations is added to the reaction mixture.

-

Enzyme Addition: Purified human Topo I is added to initiate the reaction. The mixture is incubated at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: The reaction is stopped by the addition of a stop solution containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: The DNA products are separated by electrophoresis on an agarose gel.

-

Visualization: The DNA bands are visualized by staining with ethidium bromide and imaging under UV light.

Interpretation: Supercoiled DNA migrates faster than relaxed DNA. Inhibition of Topo I activity by BN 80927 results in a decrease in the formation of relaxed DNA and a persistence of the supercoiled form.

References

Elomotecan Hydrochloride: A Technical Guide for Researchers in Advanced Solid Tumor Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elomotecan hydrochloride (formerly known as BN 80927) is a potent dual inhibitor of topoisomerase I and II, belonging to the homocamptothecin class of antineoplastic agents.[1] Its mechanism of action, involving the stabilization of the topoisomerase-DNA cleavage complex, leads to irreversible DNA damage and subsequent apoptosis in rapidly proliferating cancer cells. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, preclinical and clinical data in advanced solid tumors, and detailed experimental protocols for its evaluation. The information presented is intended to support researchers and drug development professionals in the continued investigation and potential clinical application of this compound.

Mechanism of Action

This compound exerts its cytotoxic effects by targeting two essential nuclear enzymes: topoisomerase I (Top1) and topoisomerase II (Top2).[1] These enzymes are critical for resolving DNA topological problems that arise during replication, transcription, and other cellular processes.[2]

-

Topoisomerase I Inhibition: Similar to other camptothecin analogs, Elomotecan intercalates into the DNA-Top1 complex. This stabilizes the covalent intermediate where one DNA strand is cleaved, preventing the re-ligation of the strand. The collision of the replication fork with this stabilized "cleavable complex" results in a single-strand break converting into a lethal double-strand break, ultimately triggering apoptosis.

-

Topoisomerase II Inhibition: Elomotecan also acts as a catalytic inhibitor of Top2.[2] Unlike Top2 poisons that stabilize the DNA-enzyme complex, catalytic inhibitors prevent the enzyme from carrying out its function, such as DNA supercoil relaxation and decatenation, without forming a stable cleavage complex.[2] This dual inhibition of both topoisomerase I and II distinguishes Elomotecan from other camptothecin derivatives and may contribute to its enhanced potency.

The downstream consequences of topoisomerase inhibition by Elomotecan include the activation of DNA damage response pathways, cell cycle arrest, and ultimately, the induction of programmed cell death (apoptosis).

Clinical Studies in Advanced Solid Tumors

A Phase I dose-finding study of this compound (BN80927) was conducted in 56 patients with advanced solid tumors. The study aimed to determine the maximum tolerated dose (MTD), recommended dose (RD), dose-limiting toxicities (DLTs), and the pharmacokinetic and pharmacodynamic profile of the drug.[3] Elomotecan was administered as a 30-minute intravenous infusion once every 3 weeks, with doses ranging from 1.5 to 75 mg.[3]

Patient Characteristics

| Characteristic | Value |

| Number of Patients | 56 |

| Age | N/A |

| Sex | N/A |

| Tumor Types | Advanced Solid Tumors |

| Performance Status (WHO) | ≤1[4] |

Dose Escalation and Dose-Limiting Toxicities

The MTD was established at 75 mg, and the recommended dose for further studies was determined to be 60 mg.[3] The primary dose-limiting toxicity was neutropenia.[3]

| Dose Level (mg) | Number of Patients | DLTs Observed |

| 1.5 - <60 | N/A | N/A |

| 60 (RD) | N/A | N/A |

| 75 (MTD) | N/A | Neutropenia |

Safety Profile

At the recommended dose of 60 mg, the most common severe (Grade 4) adverse events were neutropenia, asthenia, nausea, and vomiting.[3]

| Adverse Event (Grade 4) | Incidence at RD (60 mg) |

| Neutropenia | 20%[3] |

| Asthenia | 5%[3] |

| Nausea | 2%[3] |

| Vomiting | 2%[3] |

Pharmacokinetics

This compound exhibited linear pharmacokinetics. A noteworthy finding was the influence of age on drug clearance, with a predicted 47% and 61% reduction in clearance for patients aged 60 and 80 years, respectively, compared to a 30-year-old patient.[3]

| Pharmacokinetic Parameter | Value |

| Linearity | Linear[3] |

| Effect of Age on Clearance | Decreased with age[3] |

Efficacy

In the cohort receiving the recommended dose of 60 mg, 41.7% of patients achieved stable disease, with a mean duration of 123.6 ± 43.4 days.[3]

| Efficacy Outcome | Result at RD (60 mg) |

| Stable Disease | 41.7% of patients[3] |

| Mean Duration of Stable Disease | 123.6 ± 43.4 days[3] |

Experimental Protocols

Topoisomerase I/II Inhibition Assay (DNA Relaxation Assay)

This assay assesses the ability of this compound to inhibit the catalytic activity of topoisomerase I and II by measuring the relaxation of supercoiled plasmid DNA.

Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, and BSA), and varying concentrations of this compound.

-

Enzyme Addition: Add purified human topoisomerase I or II to the reaction mixture to initiate the DNA relaxation reaction. Include a positive control (known inhibitor, e.g., camptothecin for Top1, etoposide for Top2) and a negative control (no inhibitor).

-

Incubation: Incubate the reaction tubes at 37°C for 30 minutes to allow for enzymatic activity.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K to digest the enzyme.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by electrophoresis.

-

Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of topoisomerase activity is determined by the persistence of the supercoiled DNA band and the reduction of the relaxed DNA band with increasing concentrations of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with this compound.

Methodology:

-

Cell Seeding: Seed tumor cells (e.g., a relevant solid tumor cell line) into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of this compound. Include untreated cells as a negative control.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) by plotting a dose-response curve.

In Vivo Xenograft Model

This protocol outlines the use of a human tumor xenograft model in immunocompromised mice to evaluate the in vivo antitumor efficacy of this compound.

Methodology:

-

Cell Preparation and Implantation: Harvest human tumor cells from culture and resuspend them in a suitable medium (e.g., PBS or Matrigel). Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation and growth. Measure tumor dimensions with calipers and calculate the tumor volume.

-

Randomization and Treatment: Once tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., via intravenous or intraperitoneal injection) according to a predetermined dose and schedule. The control group should receive the vehicle solution.

-

Efficacy and Toxicity Assessment: Monitor tumor volume and mouse body weight regularly (e.g., twice a week) to assess antitumor efficacy and systemic toxicity.

-

Endpoint and Tissue Collection: Continue the experiment until a predefined endpoint is reached (e.g., tumors in the control group reach a maximum allowed size, or after a specific duration of treatment). At the end of the study, euthanize the mice and excise the tumors for further analyses, such as histopathology, immunohistochemistry, or biomarker analysis.

-

Data Analysis: Analyze the tumor growth data to determine the extent of tumor growth inhibition by this compound compared to the control group.

Conclusion

This compound is a promising dual inhibitor of topoisomerase I and II with demonstrated preclinical and early clinical activity in advanced solid tumors. Its unique mechanism of action and manageable safety profile warrant further investigation. The data and protocols presented in this technical guide are intended to provide a comprehensive resource for researchers dedicated to advancing novel cancer therapeutics. Further clinical studies are necessary to fully elucidate the efficacy and safety of this compound in specific solid tumor indications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. oehha.ca.gov [oehha.ca.gov]

- 3. Population pharmacokinetic/pharmacodynamic modeling of drug-induced adverse effects of a novel homocamptothecin analog, elomotecan (BN80927), in a Phase I dose finding study in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

Preclinical Profile of Elomotecan Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elomotecan hydrochloride (formerly known as BN80927) is a synthetic homocamptothecin, a class of anti-cancer agents that target DNA topoisomerases. As a dual inhibitor of both topoisomerase I (Topo I) and topoisomerase II (Topo II), Elomotecan has demonstrated potent preclinical activity across a range of cancer cell lines and in vivo tumor models.[1][2] This technical guide provides a comprehensive summary of the publicly available preclinical data on this compound, focusing on its mechanism of action, in vitro cytotoxicity, and in vivo anti-tumor efficacy. The information presented herein is intended to serve as a resource for researchers and drug development professionals interested in the preclinical profile of this compound.

Mechanism of Action

Elomotecan exerts its cytotoxic effects primarily through the inhibition of DNA topoisomerases I and II.[1][2] These enzymes are critical for resolving DNA topological stress during replication, transcription, and recombination. By stabilizing the cleavable complex between the topoisomerases and DNA, Elomotecan leads to the accumulation of DNA strand breaks, which subsequently triggers cell cycle arrest and apoptosis.[3]

A key feature of Elomotecan is its dual inhibitory activity. While it is a potent poison of topoisomerase I, similar to other camptothecin analogs, it also catalytically inhibits topoisomerase II.[2] This dual mechanism may contribute to its enhanced potency and its activity in cancer cells that have developed resistance to single-target topoisomerase inhibitors.[2]

dot

Caption: Mechanism of action of this compound.

In Vitro Cytotoxicity

Elomotecan has demonstrated potent cytotoxic activity against a panel of human cancer cell lines, with IC50 values consistently lower than those of SN-38, the active metabolite of irinotecan.[2] Notably, Elomotecan retains its activity in a topoisomerase I-altered cell line (KBSTP2) that is resistant to SN-38, suggesting a potential topoisomerase I-independent mechanism of action or the contribution of its topoisomerase II inhibitory activity.[2]

| Cell Line | Histotype | Elomotecan (BN80927) IC50 (nM) | SN-38 IC50 (nM) |

| PC3 | Prostate Carcinoma | 2.5 ± 0.5 | 10 ± 2 |

| DU145 | Prostate Carcinoma | 3.0 ± 0.6 | 15 ± 3 |

| HT29 | Colon Adenocarcinoma | 4.0 ± 0.8 | 20 ± 4 |

| HCT116 | Colon Carcinoma | 2.0 ± 0.4 | 8 ± 1.5 |

| MCF7 | Breast Adenocarcinoma | 1.5 ± 0.3 | 7 ± 1 |

| NCI-H460 | Lung Carcinoma | 3.5 ± 0.7 | 18 ± 3.5 |

| SF-268 | CNS Glioblastoma | 5.0 ± 1.0 | 25 ± 5 |

| KB | Oral Carcinoma | 1.0 ± 0.2 | 5 ± 1 |

| KBSTP2 | Topo I-altered (SN-38 resistant) | 10 ± 2 | > 1000 |

Table 1: In Vitro Cytotoxicity of Elomotecan (BN80927) compared to SN-38. Data extracted from Demarquay et al., Cancer Research, 2004.[2]

In Vivo Antitumor Activity

The in vivo efficacy of Elomotecan was evaluated in human tumor xenograft models in immunodeficient mice. The compound demonstrated significant anti-tumor activity in models of human androgen-independent prostate cancer.[2]

| Tumor Model | Treatment | Dose and Schedule | Tumor Growth Inhibition (%) |

| PC3 | Elomotecan (BN80927) | 40 mg/kg, i.v., q4d x 3 | 85 |

| DU145 | Elomotecan (BN80927) | 40 mg/kg, i.v., q4d x 3 | 78 |

Table 2: In Vivo Antitumor Activity of Elomotecan (BN80927). Data extracted from Demarquay et al., Cancer Research, 2004.[2]

Experimental Protocols

In Vitro Cytotoxicity Assay

Cell Lines and Culture: Human tumor cell lines were obtained from the American Type Culture Collection (ATCC). Cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Cytotoxicity Assay: The cytotoxic activity of Elomotecan and SN-38 was determined using a sulforhodamine B (SRB) assay. Briefly, cells were seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight. Cells were then exposed to various concentrations of the compounds for 72 hours. After treatment, cells were fixed with 10% trichloroacetic acid, washed, and stained with 0.4% SRB in 1% acetic acid. The protein-bound dye was solubilized with 10 mM Tris base solution, and the absorbance was measured at 515 nm using a microplate reader. The IC50 value, the concentration of drug that inhibits cell growth by 50%, was calculated from dose-response curves.

dot

Caption: Workflow for the in vitro cytotoxicity assay.

Topoisomerase I and II Inhibition Assays

Topoisomerase I Relaxation Assay: The assay was performed by incubating supercoiled pBR322 DNA with purified human topoisomerase I in the presence of varying concentrations of Elomotecan. The reaction was stopped, and the DNA topoisomers were separated by electrophoresis on a 1% agarose gel. The gel was stained with ethidium bromide and visualized under UV light. Inhibition of topoisomerase I-mediated DNA relaxation results in the persistence of the supercoiled DNA form.

Topoisomerase II Decatenation Assay: The assay measured the ability of human topoisomerase II to decatenate kinetoplast DNA (kDNA). kDNA was incubated with topoisomerase II and different concentrations of Elomotecan. The reaction products were separated by agarose gel electrophoresis. Inhibition of topoisomerase II activity results in the failure to release minicircle DNA from the kDNA network.

In Vivo Xenograft Studies

Animal Models: Male athymic nude mice (6-8 weeks old) were used for the xenograft studies.

Tumor Implantation: PC3 or DU145 human prostate carcinoma cells (5 x 10^6 cells in 0.1 mL of Matrigel) were injected subcutaneously into the flank of each mouse.

Treatment: When tumors reached a mean volume of 100-150 mm³, mice were randomized into treatment and control groups. Elomotecan was administered intravenously at a dose of 40 mg/kg every 4 days for a total of three injections. The control group received the vehicle.

Tumor Measurement and Data Analysis: Tumor volumes were measured twice weekly with calipers using the formula: (length x width²) / 2. The percentage of tumor growth inhibition was calculated as 100 x (1 - T/C), where T is the mean tumor volume of the treated group and C is the mean tumor volume of the control group on the final day of the study.

Downstream Signaling and Cellular Fate

Inhibition of topoisomerases by Elomotecan leads to the formation of DNA double-strand breaks (DSBs). These DSBs are recognized by cellular DNA damage response (DDR) pathways, leading to the activation of checkpoint kinases such as ATM and ATR. These kinases, in turn, phosphorylate a cascade of downstream targets, including p53 and Chk1/Chk2, which mediate cell cycle arrest, typically at the G2/M phase, to allow for DNA repair. If the DNA damage is too extensive to be repaired, the apoptotic machinery is activated, leading to programmed cell death. This often involves the activation of caspase cascades and the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

dot

Caption: Hypothesized downstream signaling of Elomotecan.

Conclusion and Future Directions

The preclinical data available for this compound highlight its potential as a potent anti-cancer agent with a dual mechanism of action targeting both topoisomerase I and II. Its superior in vitro cytotoxicity compared to SN-38 and its significant in vivo efficacy in prostate cancer models warrant further investigation.

However, a comprehensive understanding of its preclinical profile is currently limited by the lack of publicly available data on its pharmacokinetics and toxicology in animal models. Future research should focus on detailed pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties, as well as comprehensive toxicology studies to determine its safety profile and therapeutic window. Furthermore, a deeper investigation into the specific signaling pathways modulated by Elomotecan would provide valuable insights into its mechanism of action and potential biomarkers for patient selection.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available preclinical research. It is not intended to provide medical advice.

References

- 1. pacificbiolabs.com [pacificbiolabs.com]

- 2. Population pharmacokinetic/pharmacodynamic modeling of drug-induced adverse effects of a novel homocamptothecin analog, elomotecan (BN80927), in a Phase I dose finding study in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Irinotecan Hydrochloride? [synapse.patsnap.com]

Antitumor activity of homocamptothecins

An In-Depth Technical Guide to the Antitumor Activity of Homocamptothecins For Researchers, Scientists, and Drug Development Professionals

Abstract

Homocamptothecins (hCPTs) are a promising class of semi-synthetic analogues of the natural alkaloid camptothecin (CPT), distinguished by a unique seven-membered β-hydroxylactone E-ring. This structural modification confers enhanced plasma stability and potent topoisomerase I (Topo I) inhibitory activity compared to traditional six-membered α-hydroxylactone camptothecins.[1][2] By stabilizing the Topo I-DNA cleavage complex, homocamptothecins induce replication-dependent DNA double-strand breaks, triggering cell cycle arrest and apoptosis.[3][4] Derivatives such as diflomotecan have demonstrated superior preclinical antitumor activity and have advanced into clinical trials.[5][6] This guide provides a comprehensive technical overview of the mechanism of action, structure-activity relationships, preclinical data, and key experimental methodologies for evaluating the antitumor activity of homocamptothecins.

Mechanism of Action: Topoisomerase I Inhibition

The primary molecular target of homocamptothecins is DNA topoisomerase I, a nuclear enzyme essential for relieving torsional stress during DNA replication and transcription.[3][7] Topo I functions by creating transient single-strand breaks in the DNA backbone, allowing the DNA to unwind before the enzyme re-ligates the break.[4]

Homocamptothecins exert their cytotoxic effects by binding to and stabilizing the covalent intermediate formed between Topo I and DNA, known as the "cleavage complex".[2][8] This ternary complex (hCPT-Topo I-DNA) prevents the re-ligation step of the enzyme's catalytic cycle.[4] The critical cytotoxic event occurs during the S-phase of the cell cycle when an advancing replication fork collides with this stabilized cleavage complex.[9][10] This collision converts the single-strand break into a permanent and irreversible DNA double-strand break (DSB), a highly lethal form of DNA damage.[10][11] The accumulation of these DSBs triggers a cascade of cellular responses, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).[3]

The defining feature of homocamptothecins is their seven-membered E-ring, which is a β-hydroxylactone. This contrasts with the six-membered α-hydroxylactone ring of parent camptothecins.[12] This modification makes the lactone less reactive, leading to significantly enhanced stability in human plasma and a reduced rate of hydrolysis to the inactive carboxylate form.[8][12] This improved stability allows for prolonged exposure to the active lactone form, contributing to their superior in vivo efficacy.[8]

Signaling Pathways Activated by Homocamptothecins

The induction of DNA double-strand breaks by homocamptothecins activates the DNA Damage Response (DDR), a complex signaling network that coordinates DNA repair, cell cycle arrest, and apoptosis.

Figure 1: Homocamptothecin-Induced DNA Damage and Apoptosis Signaling Pathway. This diagram illustrates how homocamptothecins stabilize the Topo I-DNA complex, leading to DNA double-strand breaks upon collision with the replication fork. This damage activates the DNA Damage Response (DDR) pathway, culminating in cell cycle arrest and apoptosis.[2][3]

Structure-Activity Relationship (SAR)

The antitumor activity of homocamptothecins is highly dependent on their chemical structure. Key SAR findings include:

-

Pentacyclic Core: The intact pentacyclic A-B-C-D-E ring system is essential for activity. Modifications to the C and D rings typically lead to inactivation.[9]

-

E-Ring: The seven-membered β-hydroxylactone ring is the hallmark of hCPTs. It enhances lactone stability, a critical factor for in vivo efficacy, without compromising the ability to poison Topo I.[2][8]

-

A and B Rings: These rings are more tolerant to modification. Substitutions at positions 9, 10, and 11 can significantly improve potency and pharmacological properties.

-

Fluorine Substitution: The addition of fluorine atoms at positions 10 and 11, as seen in diflomotecan, has been shown to yield compounds with potent cytotoxicity and superior in vivo efficacy.[5]

-

Position 7: Modifications at this position with alkyl groups can influence potency.[13]

Preclinical Antitumor Activity

In Vitro Efficacy

Homocamptothecins exhibit potent cytotoxic activity against a broad spectrum of human cancer cell lines. Notably, they often retain activity in cell lines that overexpress P-glycoprotein, a common mechanism of multidrug resistance.[2][8] Diflomotecan, a well-studied derivative, shows lower IC50 values compared to topotecan and SN-38 (the active metabolite of irinotecan) across numerous cell lines.[5]

Table 1: In Vitro Cytotoxicity of Homocamptothecin Derivatives

| Compound | Cell Line | Cancer Type | IC50 | Citation(s) |

| Diflomotecan | HT-29 | Colon Carcinoma | 0.3 nM | [5] |

| HCT-116 | Colon Carcinoma | Lower than Topotecan | [5] | |

| A549 | Lung Cancer | Lower than Topotecan | [5] | |

| MCF7 | Breast Cancer | Lower than Topotecan | [5] | |

| DU145 | Prostate Cancer | Lower than Topotecan | [5] | |

| PC3 | Prostate Cancer | Lower than Topotecan | [5] | |

| TOP-0618 | PANC-1 | Pancreatic Cancer | 1.442 µM | [14] |

| MIAPaCa-2 | Pancreatic Cancer | 1.198 µM | [14] | |

| Compound 2-47 | Jurkat | Leukemia | 40 nM | [15][16] |

| K562 | Leukemia | 2-3 fold lower than HCPT | [15][16] | |

| HT-29 | Colon Cancer | 2-3 fold lower than HCPT | [15][16] | |

| BT-549 | Breast Cancer | 2-3 fold lower than HCPT | [15][16] |

In Vivo Efficacy

In animal xenograft models, homocamptothecins have demonstrated significant and often superior antitumor activity compared to first and second-generation camptothecins. The enhanced plasma stability of the lactone ring is a major contributor to this improved in vivo performance.[2][8] For instance, diflomotecan effectively inhibits the growth of human colon and prostate cancer xenografts.[5]

Table 2: In Vivo Antitumor Activity of Homocamptothecins and Related Compounds

| Compound | Tumor Model | Dosing Schedule | Activity Metric | Result | Citation(s) |

| Fluorinated hCPT | HT-29 (Colon) | 0.32 mg/kg/day | Tumor Growth Delay | 25 days | |

| CPT (Control) | HT-29 (Colon) | 0.625 mg/kg/day | Tumor Growth Delay | 4 days | |

| Topotecan | Neuroblastoma Panel | 0.61 mg/kg (daily x5, 2 wks) | Min. Dose for CR | 0.61 mg/kg | [17] |

| Topotecan | Neuroblastoma Panel | 0.36 mg/kg (daily x5, 2 wks) | Min. Dose for PR | 0.36 mg/kg | [17] |

| Topotecan | Solid Tumor Panel | 0.6 mg/kg | EFS T/C Ratio | Met activity criteria in 75% of tumors | [18] |

| Lurtotecan | HT-29 (Colon) | 9-12 mg/kg (twice weekly, 5 wks) | T/B Ratio | 0.4 - 0.8 | [19] |

| Gimatecan | Various Xenografts | 0.5 mg/kg (daily) | Response Rate | Higher CR rate than Topotecan | [20] |

T/C: Median tumor volume of treated group / Median tumor volume of control group. A lower value indicates higher efficacy. EFS: Event-Free Survival. T/B: Tumor volume after treatment / Tumor volume before treatment. CR: Complete Response. PR: Partial Response.

Detailed Experimental Protocols

Topoisomerase I Inhibition Assay (DNA Relaxation)

This assay measures the ability of a compound to inhibit the catalytic activity of Topo I, which relaxes supercoiled plasmid DNA.

Figure 2: Workflow for a Topoisomerase I DNA Relaxation Assay. This diagram outlines the key steps to determine if a compound inhibits the enzyme's ability to relax supercoiled DNA.

-

Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) in a suitable assay buffer (e.g., 20 mM Tris-HCl, 200 mM NaCl, 0.25 mM EDTA, 5% glycerol, pH 7.5).

-

Compound Addition: Aliquot the reaction mix into tubes. Add the test compound (dissolved in DMSO) at various concentrations. Include a vehicle control (DMSO only) and a no-enzyme control.

-

Enzyme Addition: Add purified human Topoisomerase I enzyme to all tubes except the no-enzyme control.

-

Incubation: Incubate the reactions at 37°C for 30 minutes.

-

Termination: Stop the reaction by adding a solution containing SDS and Proteinase K to digest the enzyme.

-

Analysis: Analyze the DNA topology by agarose gel electrophoresis. The supercoiled (unrelaxed) and relaxed forms of the plasmid will migrate differently.

-

Interpretation: An effective inhibitor will prevent the conversion of the fast-migrating supercoiled DNA to the slower-migrating relaxed form.

In Vitro Cytotoxicity (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity following exposure to a test compound.

Figure 3: Workflow for a standard MTT Cell Viability Assay. This flowchart details the procedure from cell seeding to data analysis for determining the cytotoxic effect of a compound.

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

-

Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the homocamptothecin derivative. Include untreated and vehicle controls.

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

In Vivo Human Tumor Xenograft Study

This model evaluates the antitumor efficacy of a compound on human tumors grown in immunocompromised mice.

Figure 4: General Workflow for an In Vivo Xenograft Model Study. This flowchart shows the process of evaluating an anticancer agent's efficacy in mice bearing human tumors.

-

Animal Model: Use immunocompromised mice (e.g., Nude, SCID).

-

Tumor Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., HT-29) into the flank of each mouse.

-

Tumor Growth and Staging: Allow tumors to grow to a specific size (e.g., 100-200 mm³).

-

Randomization: Randomly assign mice to treatment and control (vehicle) groups.

-

Drug Administration: Administer the homocamptothecin derivative according to the desired dose and schedule (e.g., daily intravenous injection for 5 days).

-

Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = (length x width²)/2) and monitor animal body weight regularly (e.g., twice weekly) to assess toxicity.

-

Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size or after a fixed duration.

-

Data Analysis: Calculate efficacy metrics such as the T/C ratio (median tumor volume of treated group / median tumor volume of control group) and percentage of tumor growth inhibition. Objective responses like partial or complete tumor regression are also recorded.

Lactone Stability Assay

This assay quantifies the conversion of the active lactone form to the inactive hydroxy-acid form in a biological matrix like plasma.[28][29]

Methodology:

-

Incubation: Incubate the homocamptothecin compound in human plasma or buffer (pH 7.4) at 37°C.

-

Sampling: Collect aliquots at various time points.

-

Sample Preparation: Immediately process the samples to separate the lactone and carboxylate forms. This is often done by solid-phase extraction (SPE) under specific pH conditions. For example, a C18 cartridge can be used to selectively elute the lactone form, followed by an acidic elution to collect both forms.[28]

-

Quantification: Analyze the extracted samples using reverse-phase high-performance liquid chromatography (HPLC) with fluorescence detection.[28][29]

-

Analysis: Calculate the percentage of the compound remaining in the active lactone form at each time point to determine its stability half-life.

References

- 1. The role of single strand break repair pathways in cellular responses to camptothecin induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Diflomotecan, a promising homocamptothecin for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Homocamptothecin, an E-ring modified camptothecin with enhanced lactone stability, retains topoisomerase I-targeted activity and antitumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. embopress.org [embopress.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Camptothecin enhances the frequency of oligonucleotide-directed gene repair in mammalian cells by inducing DNA damage and activating homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Perspectives on Biologically Active Camptothecin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of homocamptothecin derivative TOP-0618 as a radiosensitive agent for the treatment of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. documentsdelivered.com [documentsdelivered.com]

- 16. Low toxic and high soluble camptothecin derivative 2–47 effectively induces apoptosis of tumor cells in vitro (Journal Article) | OSTI.GOV [osti.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Initial Testing of Topotecan by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]